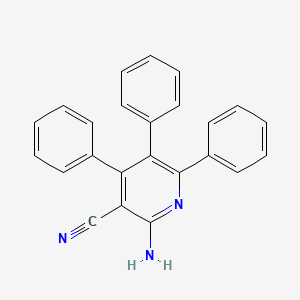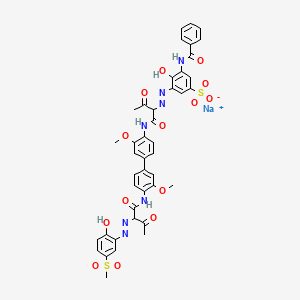
Benzenesulfonic acid, 3-(benzoylamino)-4-hydroxy-5-((1-(((4'-((2-((2-hydroxy-5-(methylsulfonyl)phenyl)azo)-1,3-dioxobutyl)amino)-3,3'-dimethoxy(1,1'-biphenyl)-4-yl)amino)carbonyl)-2-oxopropyl)azo)-, monosodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenesulfonic acid, 3-(benzoylamino)-4-hydroxy-5-((1-(((4’-((2-((2-hydroxy-5-(methylsulfonyl)phenyl)azo)-1,3-dioxobutyl)amino)-3,3’-dimethoxy(1,1’-biphenyl)-4-yl)amino)carbonyl)-2-oxopropyl)azo)-, monosodium salt is a complex organosulfur compound. It is characterized by its aromatic sulfonic acid structure, which includes multiple functional groups such as hydroxyl, azo, and sulfonyl groups. This compound is often used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonic acid, 3-(benzoylamino)-4-hydroxy-5-((1-(((4’-((2-((2-hydroxy-5-(methylsulfonyl)phenyl)azo)-1,3-dioxobutyl)amino)-3,3’-dimethoxy(1,1’-biphenyl)-4-yl)amino)carbonyl)-2-oxopropyl)azo)-, monosodium salt involves multiple steps. The process typically begins with the sulfonation of benzene using concentrated sulfuric acid to form benzenesulfonic acid
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonation reactors and specialized equipment for handling the various reagents and intermediates. The process is carefully controlled to ensure high purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenesulfonic acid, 3-(benzoylamino)-4-hydroxy-5-((1-(((4’-((2-((2-hydroxy-5-(methylsulfonyl)phenyl)azo)-1,3-dioxobutyl)amino)-3,3’-dimethoxy(1,1’-biphenyl)-4-yl)amino)carbonyl)-2-oxopropyl)azo)-, monosodium salt undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The azo groups can be reduced to amines.
Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions include sulfonamides, sulfonyl chlorides, and various substituted aromatic compounds.
Applications De Recherche Scientifique
Benzenesulfonic acid, 3-(benzoylamino)-4-hydroxy-5-((1-(((4’-((2-((2-hydroxy-5-(methylsulfonyl)phenyl)azo)-1,3-dioxobutyl)amino)-3,3’-dimethoxy(1,1’-biphenyl)-4-yl)amino)carbonyl)-2-oxopropyl)azo)-, monosodium salt is used in a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of benzenesulfonic acid, 3-(benzoylamino)-4-hydroxy-5-((1-(((4’-((2-((2-hydroxy-5-(methylsulfonyl)phenyl)azo)-1,3-dioxobutyl)amino)-3,3’-dimethoxy(1,1’-biphenyl)-4-yl)amino)carbonyl)-2-oxopropyl)azo)-, monosodium salt involves its interaction with various molecular targets and pathways. The compound’s sulfonic acid group can act as a strong acid, facilitating proton transfer reactions. The azo groups can participate in redox reactions, while the hydroxyl and amine groups can form hydrogen bonds and other interactions with biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Sulfanilic acid: Another aromatic sulfonic acid with similar properties.
p-Toluenesulfonic acid: A widely used sulfonic acid in organic synthesis.
Benzenesulfonic acid: The simplest aromatic sulfonic acid, often used as a starting material for more complex compounds.
Propriétés
Numéro CAS |
70210-32-1 |
|---|---|
Formule moléculaire |
C42H38N7NaO14S2 |
Poids moléculaire |
951.9 g/mol |
Nom IUPAC |
sodium;3-benzamido-4-hydroxy-5-[[1-[4-[4-[[2-[(2-hydroxy-5-methylsulfonylphenyl)diazenyl]-3-oxobutanoyl]amino]-3-methoxyphenyl]-2-methoxyanilino]-1,3-dioxobutan-2-yl]diazenyl]benzenesulfonate |
InChI |
InChI=1S/C42H39N7O14S2.Na/c1-22(50)37(48-46-31-19-27(64(5,57)58)13-16-34(31)52)41(55)43-29-14-11-25(17-35(29)62-3)26-12-15-30(36(18-26)63-4)44-42(56)38(23(2)51)49-47-33-21-28(65(59,60)61)20-32(39(33)53)45-40(54)24-9-7-6-8-10-24;/h6-21,37-38,52-53H,1-5H3,(H,43,55)(H,44,56)(H,45,54)(H,59,60,61);/q;+1/p-1 |
Clé InChI |
ALJYWCSPZXLTDA-UHFFFAOYSA-M |
SMILES canonique |
CC(=O)C(C(=O)NC1=C(C=C(C=C1)C2=CC(=C(C=C2)NC(=O)C(C(=O)C)N=NC3=C(C=CC(=C3)S(=O)(=O)C)O)OC)OC)N=NC4=CC(=CC(=C4O)NC(=O)C5=CC=CC=C5)S(=O)(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


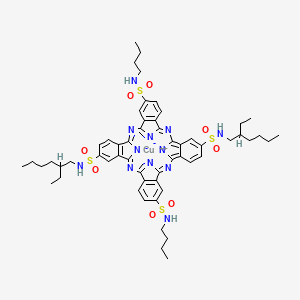

![1-Anilino-3-phenylpyrido[3,2-a]phenazin-5(7H)-one](/img/structure/B14461648.png)

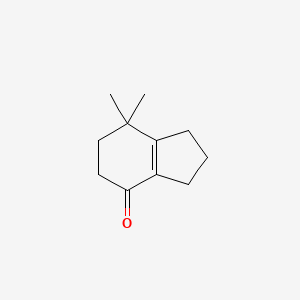
![N,N-Diethyl-4-[2-(naphtho[1,2-d][1,3]thiazol-2-yl)ethenyl]aniline](/img/structure/B14461674.png)
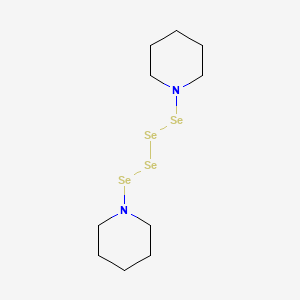
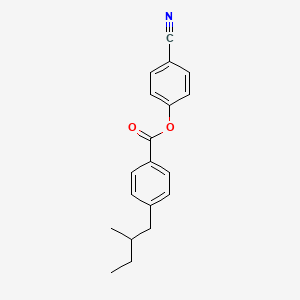
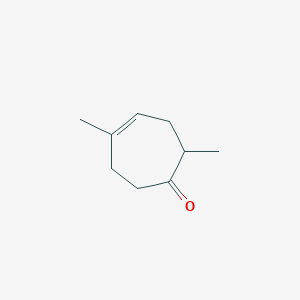
![(E)-N-(4-Ethoxyphenyl)-1-[4-(heptyloxy)phenyl]methanimine](/img/structure/B14461698.png)
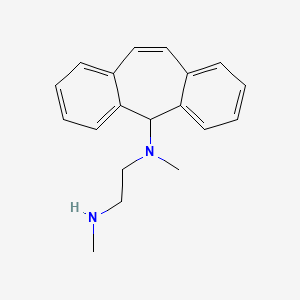
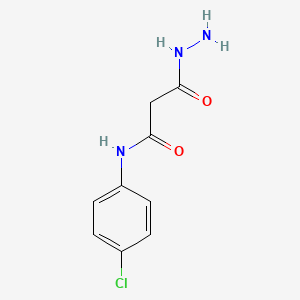
![2-Methyl-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B14461708.png)
